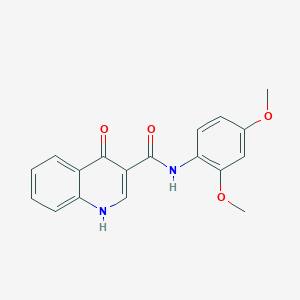

![molecular formula C18H20N2O4S2 B2963878 2-(3-(甲磺酰基)苯甲酰氨基)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-甲酰胺 CAS No. 896291-39-7](/img/structure/B2963878.png)

2-(3-(甲磺酰基)苯甲酰氨基)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of tetrahydrobenzo[b]thiophene . Tetrahydrobenzo[b]thiophene derivatives are known to be biologically active compounds and many of them are used in anticancer drugs . They are also known to inhibit kinases .

Synthesis Analysis

The synthesis of similar compounds involves reactions with aryldiazonium salts and cyclization reactions with malononitrile or ethyl cyanoacetate . Thiazole derivatives can also be obtained through the reaction of the compound with phenylisothiocyanate followed by heterocyclization with α-halocarbonyl derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic ring system. The presence of the benzamido and methylsulfonyl groups may contribute to its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the benzamido and methylsulfonyl groups. These groups may participate in various types of reactions, including condensation reactions and cyclization reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene derivatives are generally soluble in organic solvents but insoluble in water .科学研究应用

杂环合成和生物学应用

与“2-(3-(甲磺酰基)苯甲酰氨基)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-甲酰胺”在结构上相关的化合物已被探索其在杂环合成和生物活性方面的潜力。例如,噻吩衍生物的合成展示了噻吩基化合物的多功能性,可创造出各种具有生物活性的分子。这些化合物已因其作为抗生素以及对抗革兰氏阳性和革兰氏阴性细菌的应用而受到研究,突出了它们在药物化学和药物设计中的潜力 (Ahmed,2007)。

非线性光学材料

含有甲磺酰基和苯磺酰基受体的共轭噻吩化合物的开发一直是研究的一个重要领域。这些化合物表现出有效的二阶光学非线性、高热稳定性和良好的透明性,使其适用于非线性光学材料。这项研究表明了磺基取代的噻吩化合物在先进光学技术中的潜力 (Chou 等,1996)。

催化应用

还对苯磺酸盐和羧酸铜聚合物的合成和催化活性进行了研究。这些材料已显示出在温和条件下催化环己烷的过氧化氧化反应的希望,为它们在催化过程和环境友好型催化系统开发中的潜在用途提供了见解 (Hazra 等,2016)。

粘附分子抑制

另一个重要的应用是抑制 E-选择蛋白、ICAM-1 和 VCAM-1 介导的细胞粘附,这对于治疗炎症性疾病具有意义。与指定化学物质在结构上相关的化合物已被确定为潜在的抗炎剂,通过抑制内皮细胞上这些粘附分子的上调,证明了它们在治疗应用中的潜力 (Boschelli 等,1995)。

作用机制

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of thiophene derivatives can also vary depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, anti-inflammatory thiophene derivatives may affect pathways related to inflammation and immune response .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene derivatives can vary widely depending on their specific structure. These properties can greatly impact a compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of thiophene derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others. These changes can lead to the therapeutic effects observed for these compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .

未来方向

属性

IUPAC Name |

2-[(3-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-26(23,24)12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)25-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYBKFVAJPFYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2963798.png)

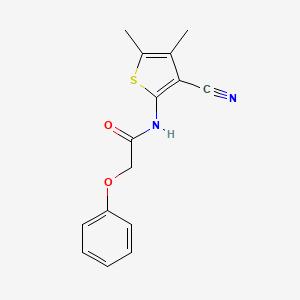

![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2963802.png)

![3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one](/img/structure/B2963803.png)

![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)

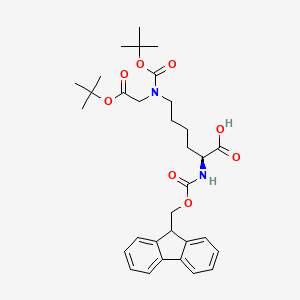

![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)

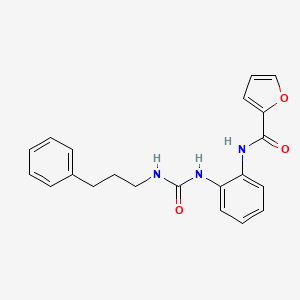

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2963808.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2963812.png)